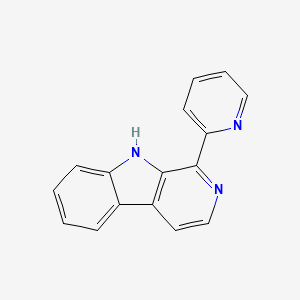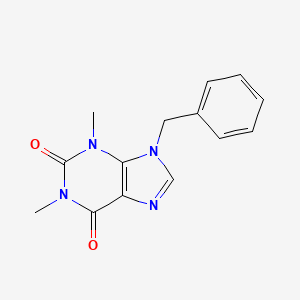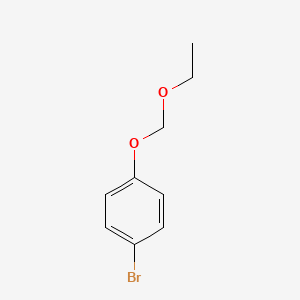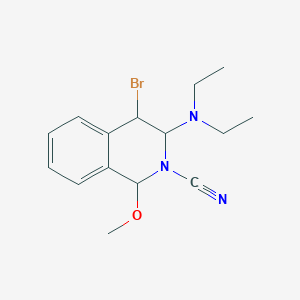
4-Bromo-3-(diethylamino)-1-methoxy-3,4-dihydroisoquinoline-2(1H)-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- is a complex organic compound with a unique structure that includes an isoquinolinecarbonitrile core, a bromine atom, a diethylamino group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- typically involves multi-step organic reactions. One common method includes the bromination of isoquinolinecarbonitrile followed by the introduction of the diethylamino group through nucleophilic substitution. The methoxy group is then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolinecarbonitriles .
科学研究应用
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the bromine atom may facilitate binding to certain enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Isoquinolinecarbonitrile derivatives: These compounds share the isoquinolinecarbonitrile core but differ in their substituents.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups like the diethylamino or methoxy groups.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
70259-79-9 |
|---|---|
分子式 |
C15H20BrN3O |
分子量 |
338.24 g/mol |
IUPAC 名称 |
4-bromo-3-(diethylamino)-1-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonitrile |
InChI |
InChI=1S/C15H20BrN3O/c1-4-18(5-2)14-13(16)11-8-6-7-9-12(11)15(20-3)19(14)10-17/h6-9,13-15H,4-5H2,1-3H3 |
InChI 键 |
REOPBVZRCQRTJV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1C(C2=CC=CC=C2C(N1C#N)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


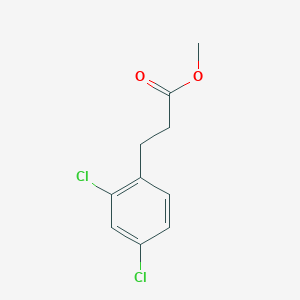
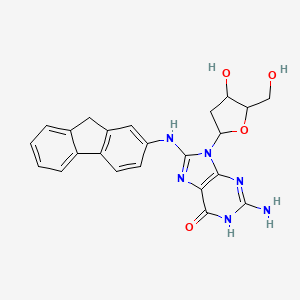
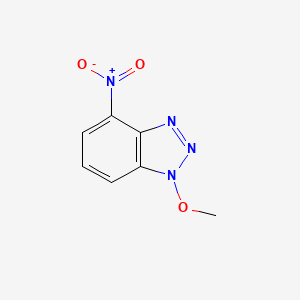
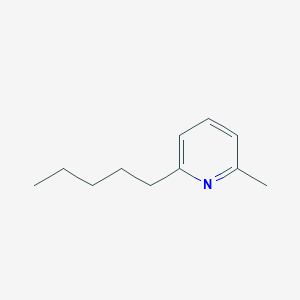

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)

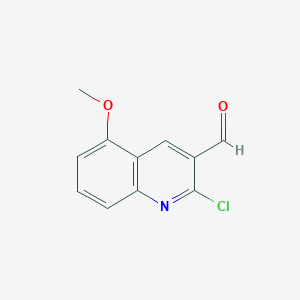


![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
